Technical Deep Dive: Dichlorphenamide Disodium In Vitro Mechanism of Action
Technical Deep Dive: Dichlorphenamide Disodium In Vitro Mechanism of Action
Executive Summary
Dichlorphenamide (DCP) is a potent, orally active carbonic anhydrase inhibitor (CAI) belonging to the benzenedisulfonamide class. While structurally related to acetazolamide, DCP exhibits approximately 30-fold greater potency in vitro against specific carbonic anhydrase (CA) isoforms.
In the context of drug development for neuromuscular disorders (specifically Primary Periodic Paralysis), its mechanism is distinct from simple diuresis. The "Disodium" designation often refers to the solubilized salt form required for in vitro aqueous stability, as the parent compound is a weak acid with poor water solubility.
Core Mechanism:
-
Enzymatic Blockade: Nanomolar inhibition of cytosolic (CA II) and membrane-bound (CA IV, IX, XII) carbonic anhydrases.
-
pH Modulation: Induction of localized intracellular acidification (↓ pHi) in skeletal muscle.
-
Ion Channel Gating:
-
ClC-1 Chloride Channels: Restoration of chloride conductance (
). -
BK Channels: Direct activation of large-conductance
-activated channels.
-
Chemical Identity & Solubilization Strategy
For in vitro assays, researchers must distinguish between the parent compound and the salt form to ensure accurate molarity and solubility.
-
Active Moiety: Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide).
-
CAS Number: 120-97-8.[1]
-
Molecular Weight: 305.16 g/mol .[1]
The "Disodium" Formulation
DCP contains two sulfonamide groups (
Validated Solubilization Protocol
Objective: Prepare a 10 mM Stock Solution for in vitro use.
-
Solvent Choice:
-
Preferred: Dimethyl sulfoxide (DMSO). Solubility
50 mg/mL. -
Alternative (Aqueous): 0.1 N NaOH or 10%
.
-
-
Procedure:
-
Weigh 3.05 mg of Dichlorphenamide powder.
-
Add 1.0 mL of sterile DMSO.
-
Vortex for 30 seconds until clear.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Solution:
-
Dilute stock 1:1000 in assay buffer (e.g., physiological saline or culture media) to achieve 10 µM.
-
Note: Ensure final DMSO concentration is < 0.1% to avoid solvent artifacts in electrophysiology.
-
Primary Mechanism: Carbonic Anhydrase Inhibition
DCP acts as a zinc-binding inhibitor. It coordinates directly with the
Isoform Selectivity & Potency
DCP is a pan-CA inhibitor with high affinity for the physiologically ubiquitous isoforms.
Table 1: Comparative Inhibitory Constants (
| Isoform | Localization | Physiological Role | |
| hCA I | Cytosolic (RBCs) | 300 - 1200 | |
| hCA II | Cytosolic (Ubiquitous) | 30 - 50 | dominant isoform; rapid pH regulation. |
| hCA IV | Membrane-bound (GPI) | 40 - 60 | Extracellular pH regulation; muscle sarcolemma. |
| hCA IX | Transmembrane | 20 - 50 | Hypoxia response; pH regulation in tumor microenv. |
| hCA XII | Transmembrane | 20 - 45 | Ion transport; expressed in skeletal muscle. |
Key Insight: The high affinity for CA II and CA IV is critical. In skeletal muscle, CA IV is anchored to the sarcolemma and CA II is cytosolic. Their combined inhibition disrupts the trans-membrane proton gradient.
Downstream Electrophysiological Effects (The "Effector")
In neuromuscular diseases like Hypokalemic Periodic Paralysis (HypoPP), the sarcolemma becomes depolarized and inexcitable. DCP restores excitability through two synergistic pathways.
Pathway A: The pH-Dependent Chloride Conductance
-
Inhibition: DCP inhibits CA II/IV
Accumulation of metabolic and reduction of production.[2] -
Acidification: This shifts the equilibrium, causing a drop in intracellular pH (
). -
ClC-1 Activation: The skeletal muscle chloride channel (ClC-1) is pH-sensitive. A slight acidification increases the open probability (
) of ClC-1. -
Result: Increased chloride conductance (
) "clamps" the membrane potential ( ) near the resting potential ( ), preventing aberrant depolarization.
Pathway B: Direct BK Channel Activation
Independent of CA inhibition, DCP binds directly to the BK channel (
-
Mechanism: DCP acts as a gating modifier, shifting the voltage-activation curve to more negative potentials.
-
Result: Enhanced
efflux repolarizes the muscle fiber, countering the sustained depolarization seen in paralytic attacks.
Figure 1: Dual-mechanism pathway of Dichlorphenamide in skeletal muscle excitability.
Experimental Protocols
Protocol A: In Vitro Carbonic Anhydrase Inhibition Assay
Purpose: Determine the
-
Reagents:
-
Enzyme: Recombinant human CA II (Sigma or equivalent).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
-
Workflow:
-
Prepare DCP serial dilutions (0.1 nM to 10 µM) in assay buffer (max 1% DMSO).
-
Add 10 µL of Enzyme solution (1 µM) to 80 µL of buffer in a 96-well plate.
-
Add 10 µL of DCP dilution. Incubate for 15 mins at 25°C.
-
Start Reaction: Add 100 µL of 3 mM 4-NPA.
-
Measurement: Monitor Absorbance at 400 nm kinetically for 10 minutes.
-
-
Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[DCP]. Fit to a sigmoidal dose-response equation to derive
.
-
Protocol B: Whole-Cell Patch Clamp (ClC-1 Modulation)
Purpose: Validate the effect of DCP on chloride currents in HEK293 cells expressing hClC-1.
-
Cell Preparation:
-
Transfect HEK293T cells with hClC-1 plasmid (e.g., pRc/CMV vector).
-
Record 24-48 hours post-transfection.
-
-
Solutions:
-
Pipette (Intracellular): 130 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA (pH 7.2).
-
Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES (pH 7.4).
-
-
Recording:
-
Establish Giga-ohm seal and break-in (Whole-cell configuration).
-
Voltage Protocol: Hold at -40 mV. Step from -140 mV to +60 mV in 20 mV increments (200 ms duration).
-
Treatment: Perfusion of 50 µM DCP (dissolved in Bath solution).
-
-
Validation Criteria:
-
Observe increase in steady-state current amplitude at negative potentials (tail currents).
-
Shift in voltage-dependence of activation (
) towards more negative values.
-
References
-
Mathews, S. (2026).[3] Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Open Access. Link
-
Tricarico, D., et al. (2004). Carbonic anhydrase inhibitors are specific openers of skeletal muscle BK channel of K+-deficient rats. FASEB Journal. Link
-
Desaphy, J.F., et al. (2013). Dichlorphenamide efficacy in the primary periodic paralyses. UCL Discovery / Brain. Link
-
Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Sansone, V.A., et al. (2016). Randomized, placebo-controlled trials of dichlorphenamide in periodic paralysis. Neurology. Link
-
Altamura, C., et al. (2021).[4] Effects of dichlorphenamide and acetazolamide on ClC-1 chloride channels and skeletal muscle excitability. Experimental Neurology. Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. jetir.org [jetir.org]
- 3. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors [mdpi.com]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
